(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a sulfonyl group, which is a sulfur atom doubly bonded to two oxygen atoms .Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions to form triazole derivatives .Scientific Research Applications
Antimicrobial Activity
A study by Anuse et al. (2019) explored the antimicrobial potential of 2-aminobenzothiazole derivatives, showcasing their effectiveness against bacterial and fungal strains. This research highlights the relevance of benzothiazole derivatives in combating antimicrobial resistance.
Photodynamic Therapy Applications
The work of Pişkin et al. (2020) focuses on benzothiazole-based phthalocyanines with high singlet oxygen quantum yield. These compounds exhibit potential in photodynamic therapy, particularly for cancer treatment, due to their excellent photosensitizing properties.
Anti-arrhythmic Potential
Abdel‐Aziz et al. (2009) investigated the anti-arrhythmic activity of piperidine-based thiazole derivatives Abdel‐Aziz et al. (2009). Their findings suggest that these compounds could be potential candidates for treating arrhythmia.
Antihypertensive Agents
Research by Abdel-Wahab et al. (2008) on thiosemicarbazides and Schiff bases derived from benzothiazole revealed their effectiveness as antihypertensive agents. This indicates the broader therapeutic scope of benzothiazole derivatives in cardiovascular diseases.
Antibacterial and Antifungal Properties
Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives and evaluated their biological properties Shafi et al. (2021). The compounds exhibited significant antibacterial and antifungal activities, suggesting their potential use in treating infections.
Microwave-Assisted Synthesis
A study by Saeed (2009) explored the microwave-assisted synthesis of benzothiazole derivatives. This method offers a more efficient and cleaner approach to synthesizing such compounds, beneficial for large-scale pharmaceutical applications.
Anticancer Applications
Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups and evaluated their anticancer activity Tiwari et al. (2017). These compounds showed promising potential against various human cancer cell lines.
Mechanism of Action
Future Directions
Future research could focus on exploring the biological activities of this compound and developing efficient methods for its synthesis. Given the wide range of activities exhibited by benzothiazole derivatives, this compound could potentially have interesting biological properties worth investigating .
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S2/c1-23-17-10-7-15(21)13-18(17)28-20(23)22-19(25)14-5-8-16(9-6-14)29(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHFDCRZWKHDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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